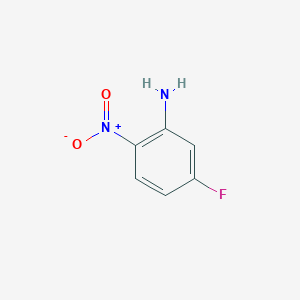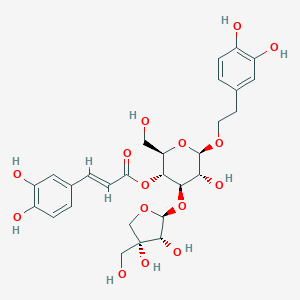
5-Fluor-2-nitroanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Fluoro-2-nitroaniline involves several methods, including the nitration of fluorobenzene derivatives and the fluorination of nitroaniline compounds. For instance, complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline have been prepared, indicating the compound's versatility in forming metal complexes with different coordination structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitroaniline has been studied using various spectroscopic techniques. X-ray crystallography of related compounds, such as N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, offers insights into the charge-transfer interactions and non-linear optical properties of nitroaniline derivatives, highlighting the electron-donating and accepting characteristics crucial for understanding the molecular structure of 5-Fluoro-2-nitroaniline (Yanes et al., 1997).
Chemical Reactions and Properties
5-Fluoro-2-nitroaniline participates in various chemical reactions, forming complexes with metals or undergoing further nitration. Research has shown its ability to react with elements like copper, nickel, and cobalt to form monodentate O-bonded complexes, which are generally high spin and non-electrolytes with square planar, tetrahedral, and hexacoordinate structures (Devoto et al., 1982).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-nitroaniline, including its solubility, melting point, and absorption spectra, can be inferred from studies on related compounds. For example, the analysis of the complexes and their spectroscopic properties provides insights into the solubility and stability of 5-Fluoro-2-nitroaniline derivatives in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 5-Fluoro-2-nitroaniline, such as acidity, basicity, and reactivity towards other chemical groups, are essential for its application in synthesis. The reactivity of 5-Fluoro-2-nitroaniline with pyrrolidine and triethylamine, leading to derivatives with potential non-linear optical properties, exemplifies the compound's chemical versatility and its role as a building block in organic synthesis (Yanes et al., 1997).
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
5-Fluor-2-nitroanilin wird als Zwischenprodukt in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener chemischer Verbindungen und trägt zur Vielfalt und Komplexität organischer Moleküle bei.
Fluorimetrische Sensorik und Detektion
This compound wurde bei der Entwicklung von Sensorsystemen für die fluorimetrische Bestimmung von p-Nitroanilin eingesetzt . Diese Anwendung ist besonders wichtig für die Umweltüberwachung und die industrielle Prozesskontrolle.
Entwicklung von Nanocomposite-Materialien
Forschungen haben gezeigt, dass this compound bei der Synthese von gemischten Metallwolframat-Nanocomposite-Materialien eingesetzt werden kann . Diese Materialien haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Elektronik, Energiespeicherung und Katalyse.
Fluorierte Bausteine
This compound kann als fluorierter Baustein bei der Synthese komplexerer Moleküle dienen . Die Einführung von Fluoratomen in organische Verbindungen kann ihre Eigenschaften erheblich verändern, was dies zu einer wichtigen Strategie in der medizinischen Chemie und der Arzneimittelentwicklung macht.
Chemische Sensorik
Die Verbindung wurde bei der Entwicklung von chemischen Sensoren eingesetzt, insbesondere für den Nachweis von Nitroaromaten . Diese Sensoren haben potenzielle Anwendungen in der Umweltüberwachung, der Sicherheitsüberprüfung und der industriellen Prozesskontrolle.
Materialwissenschaftliche Forschung
This compound wird in der materialwissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung von Nanomaterialien . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Untersuchung neuer Materialien mit potenziellen technologischen Anwendungen.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Fluoro-2-nitroaniline is a significant organic synthesis intermediate . .
Mode of Action
It is known that nitroanilines can undergo a series of reactions, including nitration and conversion from the nitro group to an amine
Biochemical Pathways
The specific biochemical pathways affected by 5-Fluoro-2-nitroaniline are currently unknown. Given its role as an organic synthesis intermediate , it may be involved in various chemical reactions, but the exact pathways and their downstream effects require further investigation.
Pharmacokinetics
Some computational chemistry data suggest that it has a hydrophobicity reference value (xlogp) of 13 , which could influence its absorption and distribution in the body.
Result of Action
As an organic synthesis intermediate , it may participate in various chemical reactions that could potentially affect cellular processes.
Action Environment
The action of 5-Fluoro-2-nitroaniline can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, safety data suggest that it should be stored in a cool, well-ventilated area away from oxidizing agents , indicating that its stability and action could be affected by temperature and exposure to certain chemicals.
Eigenschaften
IUPAC Name |
5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMFCHWOVJDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178352 | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2369-11-1 | |
| Record name | 5-Fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2369-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHM7S3T84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)





![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)